molecular formula C9H7FN2O2 B13322327 2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid

2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid

Cat. No.: B13322327
M. Wt: 194.16 g/mol
InChI Key: GHRLCMYGMZFEFW-UHFFFAOYSA-N
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Description

2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid (CAS: 1592891-84-3) is a fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, characterized by a fluorine atom at the C-2 position and an acetic acid moiety at the same carbon (). Its molecular formula is C₉H₈FN₂O₂ (MW: 176.17 g/mol), and it is stored at 2–8°C due to its sensitivity to degradation (). The compound’s structure combines the planar, aromatic imidazo[1,2-a]pyridine core with polar functional groups, making it a candidate for drug discovery, particularly in targeting neurological or metabolic pathways ().

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

2-fluoro-2-imidazo[1,2-a]pyridin-5-ylacetic acid

InChI

InChI=1S/C9H7FN2O2/c10-8(9(13)14)6-2-1-3-7-11-4-5-12(6)7/h1-5,8H,(H,13,14)

InChI Key

GHRLCMYGMZFEFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C(=C1)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Multicomponent Reactions (MCRs)

Recent advances utilize MCRs such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which condenses 2-aminopyridines with aldehydes and isocyanides under mild conditions to generate imidazo[1,2-a]pyridines efficiently. This method offers versatility in substituent variation and regioselectivity.

Reaction Scheme:

2-Aminopyridine + Aldehyde + Isocyanide → Imidazo[1,2-a]pyridine derivative

Conditions:

  • Catalysts: Bi(OTf)₃ or p-TsOH
  • Solvent: Dichloroethane (DCE) or acetonitrile
  • Temperature: 110–150°C
  • Duration: 12–24 hours

Metal-Free Protocols

Metal-free synthesis strategies involve condensation of 2-aminopyridines with aldehydes like 1,3-dichloroacetone or bromomalonaldehyde, often under microwave irradiation or reflux conditions, providing rapid access to substituted imidazo[1,2-a]pyridines.

Key Intermediates:

  • 2-Carbaldehyde derivatives
  • 3-Carbaldehyde compounds

Specific Synthetic Routes

Route 1: Multi-step Synthesis Involving Halogenation and Nucleophilic Substitution

Step Reaction Conditions Reference
1 Synthesis of imidazo[1,2-a]pyridine core MCR or microwave-assisted condensation ,
2 Halogenation at the 2-position I₂, NaOH, reflux
3 Nucleophilic substitution with fluoroacetic acid derivatives Base, suitable solvent ,

Route 2: Direct Construction via Multicomponent Reactions Followed by Functionalization

  • Construct the core via GBB reaction.
  • Introduce the fluoroacetic acid group through nucleophilic displacement or fluorination of a suitable precursor.

Reaction Scheme Summary

Step 1: 2-Aminopyridine + Aldehyde + Isocyanide → Imidazo[1,2-a]pyridine core
Step 2: Halogenation (I₂, NaOH) → 2-Iodoimidazo[1,2-a]pyridine
Step 3: Nucleophilic substitution with fluoroacetic acid derivative → 2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid

Research Findings and Optimization

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields in constructing the imidazo core.
  • Electrophilic iodination at the 2-position is highly regioselective, facilitating subsequent nucleophilic substitution.
  • Fluorination techniques such as using DAST or Selectfluor enable efficient incorporation of the fluorine atom, with careful control to prevent over-fluorination or decomposition.

Data Tables

Method Starting Materials Key Reagents Conditions Yield (%) References
Multicomponent Reaction 2-Aminopyridine, aldehyde, isocyanide Bi(OTf)₃, acetonitrile 110°C, 12-24 h 65-85
Halogenation & Substitution Imidazo[1,2-a]pyridine derivative I₂, NaOH, fluoroacetic acid derivatives Reflux, room temp 50-70
Microwave-assisted 2-Aminopyridine + aldehyde Microwave irradiation 150°C, 30 min 70-90

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid is a heterocyclic compound with a fluorine atom and an imidazo[1,2-a]pyridine moiety, possessing a molecular formula of C9H7FN2O2C_9H_7FN_2O_2 and a molecular weight of 194.16 g/mol. The compound includes a carboxylic acid functional group, making it a candidate for various chemical and biological applications. Its IUPAC name is 2-fluoro-2-imidazo[1,2-a]pyridin-5-ylacetic acid, and its InChI Key is GHRLCMYGMZFEFW-UHFFFAOYSA-N.

Reactivity

The presence of the fluorine atom in this compound alters its chemical reactivity and biological activity compared to non-fluorinated counterparts. This modification can enhance its potency as a pharmaceutical agent or influence its interaction with biological targets.

This compound has significant biological activity and has been investigated for its potential as an antimicrobial and antiviral agent, showing promise in inhibiting the growth of various pathogens. Studies suggest it may possess anti-inflammatory and anticancer properties, making it a candidate for further therapeutic exploration. It is believed that the compound can bind to specific enzymes or receptors, modulating their activity, potentially inhibiting certain inflammatory pathways, contributing to its anti-inflammatory effects.

Applications

This compound has diverse applications across several fields.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Characteristics
Imidazo[1,2-a]pyridine-3-acetic acidSimilar core structure; lacks fluorineNon-fluorinated variant
2-(1H-Imidazol-2-yl)pyridineDifferent substituents on imidazoleLacks acetic acid group
4-(Imidazo[1,2-a]pyridin-3-yl)butanoic acidContains butanoic acid instead of aceticLonger carbon chain
6-Fluoroimidazo[1,2-a]pyridin-3-acetic acidFluorine at a different positionVariation in fluorine placement

Mechanism of Action

The mechanism of action of 2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Imidazo[1,2-a]pyridine Core

Table 1: Key Structural Analogues and Their Properties
Compound Name CAS Number Substituents Molecular Formula Key Applications/Properties References
2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid 1592891-84-3 C-2: F; C-5: Acetic acid C₉H₈FN₂O₂ Drug libraries, GABA binding studies
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 88751-06-8 C-2: COOH; C-5: CH₃ C₉H₈N₂O₂ Intermediate for agrochemicals
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 367500-94-5 C-2: COOH; C-6: F C₈H₅FN₂O₂ Antibacterial agents
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - C-2: COOEt; C-5: CH₃ C₁₁H₁₂N₂O₂ Synthetic intermediate
Key Observations :
  • Carboxylic Acid vs. Ester Groups : The acetic acid group in the target compound increases hydrophilicity, whereas ester derivatives (e.g., ethyl carboxylates) exhibit higher lipophilicity, influencing pharmacokinetic properties ().
  • Methyl Substitution : 5-Methyl derivatives (e.g., CAS 88751-06-8) show reduced polarity, favoring blood-brain barrier penetration but may decrease metabolic stability compared to fluorinated versions ().
Reactivity Differences :
  • Fluorine’s electron-withdrawing effect in the target compound accelerates electrophilic substitutions at the C-3 position, unlike methyl groups, which are electron-donating ().
  • Acetic acid derivatives undergo decarboxylation under high heat, whereas ester analogues are more stable during purification ().

Biological Activity

2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid is a heterocyclic compound distinguished by its unique structure that includes a fluorine atom and an imidazo[1,2-a]pyridine moiety. Its molecular formula is C9_9H7_7FN2_2O2_2, with a molecular weight of 194.16 g/mol. The compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activity. In vitro studies have shown that it can inhibit the growth of various pathogens, making it a candidate for further therapeutic exploration against infectious diseases .

Anti-inflammatory Effects

The compound is believed to modulate specific enzymes or receptors involved in inflammatory pathways. This modulation contributes to its anti-inflammatory effects, which have been observed in several experimental models . The detailed mechanisms of action are still under investigation, but preliminary findings suggest that it may inhibit pro-inflammatory cytokines.

Anticancer Potential

Studies have demonstrated that this compound can exert anticancer effects. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) analysis indicates that modifications in the compound can enhance its potency against specific cancer types .

Case Studies

  • Breast Cancer : In vitro assays revealed that this compound significantly reduced the viability of MDA-MB-231 breast cancer cells with an IC50_{50} value indicating effective cytotoxicity.
  • Lung Cancer : Another study reported that the compound inhibited the growth of A549 lung cancer cells, suggesting its potential application in lung cancer therapies .

Comparison with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds. The following table summarizes the characteristics and activities of related compounds:

Compound NameStructural FeaturesBiological Activity
Imidazo[1,2-a]pyridine-3-acetic acidSimilar core structure; lacks fluorineModerate antimicrobial activity
6-Fluoroimidazo[1,2-a]pyridin-3-acetic acidFluorine at a different positionEnhanced anticancer properties
4-(Imidazo[1,2-a]pyridin-3-yl)butanoic acidContains butanoic acid instead of aceticLower activity compared to 2-Fluoro variant

Uniqueness : The presence of the fluorine atom in this compound significantly alters its chemical reactivity and biological activity compared to non-fluorinated counterparts. This modification can enhance its potency as a pharmaceutical agent or influence its interaction with biological targets .

Q & A

Q. Key Considerations :

  • Catalyst Selection : AlCl₃ enhances electrophilic substitution but may require stoichiometric adjustments to minimize side products .
  • Temperature Control : Higher temperatures (>100°C) favor cyclization but risk decomposition of the fluorinated moiety .

How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (imidazo[1,2-a]pyridine protons) and δ 4.5–5.0 ppm (acetic acid CH₂ group) confirm core structure .
    • ¹⁹F NMR : A singlet near δ -120 ppm verifies the fluorine substituent’s position .
  • Infrared (IR) Spectroscopy : Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-F stretch) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Matches theoretical molecular weight (e.g., C₉H₆FN₂O₂: 209.0463) to confirm purity ≥97% .

What are the optimal storage conditions for maintaining the stability of this compound in laboratory settings?

Basic Research Question

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the acetic acid moiety .
  • Light Sensitivity : Protect from UV exposure, as the imidazo[1,2-a]pyridine core may undergo photodegradation .
  • Solvent Compatibility : Dissolve in anhydrous DMSO or DMF for long-term stability; aqueous buffers (pH >7) accelerate decomposition .

What mechanistic insights explain the reactivity of the fluorine atom and imidazo[1,2-a]pyridine core in nucleophilic or electrophilic reactions?

Advanced Research Question

  • Fluorine’s Electronic Effects : The electron-withdrawing fluorine atom increases electrophilicity at the adjacent carbonyl group, facilitating nucleophilic attacks (e.g., amidation or esterification) .
  • Imidazo[1,2-a]pyridine Reactivity : The nitrogen-rich heterocycle acts as a π-deficient system, directing electrophilic substitution (e.g., Friedel-Crafts acylation) to the C-3 position. Computational studies (DFT) show localized electron density at C-3, corroborating experimental selectivity .
  • Acid-Catalyzed Pathways : Protons from acetic acid enhance electrophilicity, enabling cyclization or cross-coupling reactions under mild conditions .

How can computational methods (e.g., DFT) predict the electronic properties and potential biological interactions of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) :
    • Electrostatic Potential Maps : Identify reactive sites (e.g., C-3 for electrophilic substitution) and hydrogen-bonding regions (acetic acid group) .
    • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict redox behavior and charge-transfer interactions with biological targets (e.g., enzymes) .
  • Molecular Docking : Simulate binding to GABA receptors or kinase domains, highlighting interactions between the fluorine atom and hydrophobic pockets .

What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

Advanced Research Question

  • Comparative SAR Studies :
    • Fluorine vs. Non-Fluorinated Analogs : Fluorine’s electronegativity enhances membrane permeability but may reduce solubility, explaining variability in IC₅₀ values .
    • Heterocycle Modifications : Replacing the pyridine ring with pyrimidine (as in 2-Fluoro-2-(2-pyrimidinylsulfanyl)acetic acid) alters steric bulk, affecting target binding .
  • Data Normalization : Control for assay conditions (e.g., pH, solvent) that influence ionization of the acetic acid group .

Which spectroscopic techniques are most effective for tracking degradation products under varying pH and temperature?

Advanced Research Question

  • Liquid Chromatography-Mass Spectrometry (LC-MS) :
    • Detects hydrolyzed products (e.g., imidazo[1,2-a]pyridin-5-yl methanol) in aqueous buffers via molecular ion peaks .
  • ¹H-¹⁵N HMBC NMR : Traces degradation of the heterocyclic core by monitoring nitrogen coupling patterns .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface oxidation of the fluorine atom under thermal stress .

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